3-{[3-Carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[222]OCT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the enantioselective synthesis of bicyclo[2.2.2]octane derivatives under metal-free conditions . This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenations and the use of diastereomeric salt formation for resolution of enantiomers . These methods ensure efficient and scalable production suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation techniques to convert double bonds to single bonds.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the compound can yield saturated bicyclic derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and novel materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: This compound shares a similar bicyclic structure and is used as a chiral building block in organic synthesis.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds are also used in the synthesis of complex organic molecules and have applications in medicinal chemistry.
Uniqueness
What sets 3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID apart is its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H24N2O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H24N2O4S/c1-11-3-5-13(6-4-11)16-12(2)30-22(19(16)20(24)26)25-21(27)17-14-7-9-15(10-8-14)18(17)23(28)29/h3-7,9,14-15,17-18H,8,10H2,1-2H3,(H2,24,26)(H,25,27)(H,28,29) |
InChI Key |
JUHWREYUZFFWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3C4CCC(C3C(=O)O)C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.